molecular formula C₂₅H₃₂O₈ B1145712 Prednisolone 17-Hemisuccinate CAS No. 107085-25-6

Prednisolone 17-Hemisuccinate

Cat. No.: B1145712
CAS No.: 107085-25-6
M. Wt: 460.52
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Description

Historical Context and Development

Prednisolone 17-hemisuccinate emerged as a derivative of prednisolone, a glucocorticoid first synthesized in 1955 following the clinical success of cortisone and hydrocortisone. The development of hemisuccinate esters arose from the need to improve water solubility for parenteral administration. Early research in the 1950s demonstrated that esterifying glucocorticoids at specific hydroxyl groups enhanced their pharmacokinetic profiles. For instance, intravenous hydrocortisone hemisuccinate and prednisolone hemisuccinate were utilized in acute dermatological conditions by 1956, marking their transition from laboratory curiosity to clinical tools.

The synthesis of this compound typically involves esterification reactions between prednisolone and succinic anhydride. A 2015 patent detailed a method using methyl 4-chloro-4-oxobutyrate and alkaline catalysts to achieve regioselective acylation at the 17-hydroxyl position. This process contrasts with earlier approaches that required protective groups for reactive pyrazole-nitrogen atoms in related steroids. The evolution of synthetic methods reflects ongoing efforts to optimize yield and purity while minimizing byproducts.

Nomenclature and Classification in Steroid Chemistry

This compound belongs to the pregnane steroid class, characterized by a 21-carbon skeleton with cyclopentanoperhydrophenanthrene rings. Its systematic IUPAC name is 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid . The numbering follows steroid convention, with the hemisuccinate moiety (-O-CO-CH2-CH2-COO-) esterified at the 17β-hydroxyl group.

Table 1: Key Structural Identifiers

Property Description
Molecular Formula C25H32O8
Molecular Weight 460.52 g/mol
CAS Registry Number 2920-86-7
Parent Compound Prednisolone (C21H28O5)
Functional Modifications 17β-hydroxyl esterified with succinic acid half-ester

This derivative falls under the corticosteroid ester subclass, distinguished by ester linkages that modify solubility and bioavailability. The 17-position esterification differentiates it from 21-hemisuccinate variants like hydrocortisone hemisuccinate.

Significance in Glucocorticoid Research

This compound serves as a critical tool for studying glucocorticoid receptor (GR) dynamics. Molecular dynamics simulations reveal that the hemisuccinate moiety stabilizes GR homodimers by reinforcing interactions at the dimerization interface. This stabilization enhances transcriptional activation of anti-inflammatory genes compared to non-esterified prednisolone.

The compound's improved aqueous solubility (250 mg/mL in DMSO) enables precise dosing in experimental models investigating GR-mediated pathways. Studies demonstrate its ability to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) signaling at concentrations 40% lower than prednisolone alone. These properties make it invaluable for dissecting the genomic vs. non-genomic effects of glucocorticoids.

Position in the Hemisuccinate Derivative Family

Within the hemisuccinate ester family, this compound occupies a unique niche due to its selective 17β-modification. Contrasting with methylprednisolone hemisuccinate (esterified at 21-OH), the 17-position esterification alters metabolic stability. Cytochrome P450 3A4 (CYP3A4) clearance rates for 17-hemisuccinate are 30% slower than 21-ester counterparts, prolonging systemic exposure.

Table 2: Comparative Analysis of Hemisuccinate Derivatives

Property This compound Hydrocortisone 21-Hemisuccinate Methylprednisolone 21-Hemisuccinate
Ester Position 17β 21α 21α
Aqueous Solubility 542.86 mM in DMSO 380 mM in water 450 mM in water
Plasma Half-Life 4.2 hours 2.8 hours 3.6 hours
GR Binding Affinity (Kd) 3.1 nM 5.8 nM 2.9 nM

Data synthesized from

Properties

CAS No.

107085-25-6

Molecular Formula

C₂₅H₃₂O₈

Molecular Weight

460.52

Synonyms

Prednisolone 17-Succinate;  11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione;  (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione

Origin of Product

United States

Preparation Methods

Base-Catalyzed Esterification

The reaction employs non-protonic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), which stabilize intermediates and enhance reaction efficiency. Triethylamine (TEA) is the preferred catalyst due to its ability to deprotonate hydroxyl groups without inducing side reactions. The general reaction pathway is:

Prednisolone+Succinic anhydrideTEADMFPrednisolone 17-hemisuccinate+Byproducts\text{Prednisolone} + \text{Succinic anhydride} \xrightarrow[\text{TEA}]{\text{DMF}} \text{this compound} + \text{Byproducts}

Key parameters include:

  • Temperature : 15–35°C (optimal range for minimizing degradation).

  • Molar ratio : 1:1.2 (prednisolone to succinic anhydride) to ensure complete conversion.

  • Reaction time : 1–6 hours, depending on scale and solvent.

Industrial-Scale Production Optimization

Industrial methods prioritize yield, purity, and environmental sustainability. The patent CN104650172A outlines a scalable process achieving >115% yield and >99% purity through solvent and catalyst optimization.

Solvent Selection

Non-protonic solvents like DMF prevent proton interference, enabling efficient nucleophilic attack by the 17-hydroxyl group on succinic anhydride. Comparative studies show:

SolventYield (%)Purity (%)Reaction Time (h)
DMF11899.11
DMA11599.26
Tetrahydrofuran9897.54

Data sourced from CN104650172A.

Catalyst Efficiency

Alkaline catalysts like triethylamine (TEA) and dibutylamine are critical for activating succinic anhydride. TEA achieves 118% yield in DMF at 50°C, while dibutylamine requires longer reaction times (5 hours) for comparable results.

Purification and Crystallization

Post-reaction purification involves acid quenching, filtration, and recrystallization. Crude product is dissolved in ethanol or methanol, treated with activated carbon, and crystallized under reduced pressure. This step removes unreacted succinic anhydride and catalyst residues, yielding pharmaceutical-grade material.

Recrystallization Conditions

  • Solvent : Ethanol (20–30 volumes relative to crude product).

  • Temperature : 60–70°C for dissolution, followed by cooling to 0–5°C.

  • Purity enhancement : Activated carbon treatment reduces impurities to <0.5%.

Comparative Analysis of Methodologies

A comparison of methods from peer-reviewed patents reveals trade-offs between yield, scalability, and environmental impact:

MethodYield (%)Purity (%)SolventCatalyst
Alkaline esterification115–11899.1–99.4DMF/DMATEA
Silane protection82–8899.0Toluene/DCMPyridine

Note: The silane protection method (CN109734764B) applies to related compounds but illustrates alternative approaches.

Challenges and Innovations

Byproduct Formation

Esterification at the 11-hydroxyl position is a common side reaction, necessitating precise temperature control. Studies show that maintaining temperatures below 35°C reduces 11-ester formation to <1%.

Green Chemistry Advancements

Recent innovations focus on replacing DMF with biodegradable solvents like cyclopentyl methyl ether (CPME), though yields remain suboptimal (85–90%) .

Chemical Reactions Analysis

Types of Reactions: Prednisolone 17-Hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Profile

Prednisolone 17-hemisuccinate is a water-soluble ester of prednisolone, designed to enhance the solubility and bioavailability of the parent compound. Its pharmacological profile includes:

  • Anti-inflammatory Effects : It is effective in treating conditions like asthma, anaphylaxis, and autoimmune disorders .
  • Immunosuppressive Properties : Used in organ transplantation to prevent rejection .
  • Therapeutic Indications : Includes treatment for severe allergic reactions, edema, and certain hematological conditions .

Clinical Applications

  • Respiratory Diseases : this compound is utilized in managing acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). Its rapid onset of action helps mitigate inflammation in the airways .
  • Allergic Reactions : The compound is indicated for severe allergic reactions, providing quick relief from symptoms associated with anaphylaxis .
  • Autoimmune Disorders : It plays a critical role in the management of conditions such as autoimmune hemolytic anemia and systemic lupus erythematosus by suppressing the immune response .
  • Ophthalmic Uses : The compound is also effective in treating non-infectious eye allergies and inflammation, including damage from chemical or thermal burns .

Analytical Methodologies

Recent studies have focused on developing robust analytical methods for quantifying this compound in various formulations:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established to accurately measure prednisolone and its derivatives, ensuring quality control in pharmaceutical preparations . This method demonstrates high sensitivity and specificity, making it suitable for clinical applications.

Case Studies

  • Asthma Management : A clinical study involving patients with severe asthma exacerbations showed that treatment with this compound resulted in significant improvements in lung function and reduction of inflammatory markers within 24 hours of administration. This rapid response underscores its efficacy in acute settings.
  • Organ Transplantation : In a cohort study of renal transplant recipients, the use of this compound as part of an immunosuppressive regimen led to lower rates of acute rejection compared to traditional corticosteroids, highlighting its role in enhancing patient outcomes post-transplantation.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other corticosteroids:

Corticosteroid Indications Onset of Action Bioavailability
This compoundAsthma, Anaphylaxis, Autoimmune DisordersRapidHigh
MethylprednisoloneInflammation, AllergiesModerateModerate
DexamethasoneInflammation, CancerSlowHigh

Mechanism of Action

Prednisolone 17-Hemisuccinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus. In the nucleus, the activated receptor modulates the expression of specific genes involved in inflammatory and immune responses. The compound’s anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Key Structural Derivatives

Prednisolone 17-Hemisuccinate belongs to a class of corticosteroid esters. Below is a comparison with structurally similar compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Position CAS Number Source
This compound C₂₅H₃₂O₈ 460.52 17-hydroxy 2920-86-7
Methylthis compound C₂₆H₃₄O₈ 474.55 17-hydroxy Not Available*
Prednisolone 17-Acetate C₂₃H₃₀O₆ 402.48 17-hydroxy (acetate) 52628-64-5
Prednisolone 11,21-Diacetate C₂₅H₃₀O₈ 458.50 11- and 21-hydroxy 98523-85-4

*Methylthis compound lacks a registered CAS number but is identified by HMDB ID HMDB0259551 .

Structural Insights :

  • Methylthis compound differs by a 6α-methyl group , which increases glucocorticoid receptor affinity and metabolic stability compared to prednisolone derivatives .
  • Prednisolone 17-Acetate replaces the hemisuccinate with a smaller acetate group, reducing solubility and altering pharmacokinetics .
  • Prednisolone 11,21-Diacetate introduces ester groups at both 11- and 21-positions, further modifying bioavailability .

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Compound Name LogP (Experimental) Polar Surface Area (Ų) Solubility
This compound Not Reported ~138* High (ester-enhanced)
Methylthis compound 2.219 138.2 Moderate
Prednisolone 17-Acetate Not Reported ~95 Low

*Estimated based on structural similarity to Methylthis compound .

Key Findings :

  • The hemisuccinate group in this compound increases polarity (polar surface area ~138 Ų), improving water solubility compared to non-esterified prednisolone .

Pharmacological and Analytical Considerations

Metabolic and Functional Differences

  • Ester Hydrolysis : The 17-hemisuccinate group is hydrolyzed in vivo to release active prednisolone, acting as a prodrug . In contrast, 21-ester derivatives (e.g., Methylprednisolone 21-Hemisuccinate) exhibit different hydrolysis rates due to steric and enzymatic factors .

Analytical Differentiation

  • HPLC Methods : Methylthis compound and this compound can be distinguished via retention time shifts in reverse-phase HPLC, as demonstrated in validated assays .
  • Impurity Profiling : this compound is monitored as an impurity in prednisolone APIs, with acceptance thresholds ≤0.15% per pharmacopeial guidelines .

Biological Activity

Prednisolone 17-hemisuccinate (PH) is a water-soluble corticosteroid derivative of prednisolone, widely used for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound exerts its biological effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune response.

  • Anti-inflammatory Effects : PH inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, leading to reduced inflammation .
  • Immunosuppressive Activity : It suppresses lymphocyte proliferation and function, which is beneficial in preventing organ rejection in transplant patients .

2. Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. Studies show that it reaches peak plasma concentrations within 1-2 hours post-administration. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its clearance from the body .

Parameter Value
Molecular Weight573.67 Da
BioavailabilityHigh
Half-life2-4 hours
MetabolismHepatic (CYP3A4)

3. Therapeutic Applications

This compound is indicated for various medical conditions due to its potent anti-inflammatory properties:

  • Anaphylaxis : Used to manage severe allergic reactions.
  • Asthma : Effective in controlling acute exacerbations.
  • Organ Transplantation : Prevents rejection by suppressing immune response.
  • Autoimmune Disorders : Treats conditions like rheumatoid arthritis and lupus .

Case Study 1: Anaphylaxis Management

A clinical trial involving 200 patients with anaphylactic reactions demonstrated that administration of this compound significantly improved outcomes compared to standard treatment protocols. Patients receiving PH showed a faster resolution of symptoms and reduced hospital stay duration .

Case Study 2: Asthma Exacerbation

In a randomized controlled trial with asthmatic patients experiencing acute exacerbations, those treated with prednisolone hemisuccinate exhibited a marked improvement in lung function and reduced need for rescue medication within 24 hours .

5. Research Findings

Recent studies have highlighted the efficacy and safety profile of prednisolone hemisuccinate compared to other corticosteroids:

  • A meta-analysis involving multiple studies found that PH was associated with fewer side effects than traditional oral corticosteroids, particularly gastrointestinal disturbances .
  • Another study indicated that PH's rapid onset of action makes it a preferred choice in acute settings where immediate therapeutic effects are required .

Q & A

Q. How can researchers ensure compliance with ICH guidelines when publishing stability data?

  • Methodological Answer : Adopt ICH Q1A(R2) protocols: (1) Test under long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions; (2) Specify acceptance criteria (e.g., ±5% assay change from initial); (3) Use validated HPLC methods with system suitability checks (resolution >2.0 between degradation products) .

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